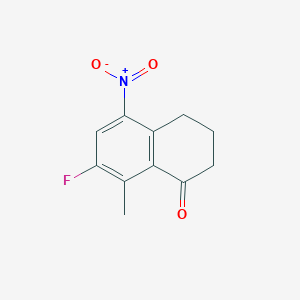

7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one

Description

BenchChem offers high-quality 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-8-methyl-5-nitro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c1-6-8(12)5-9(13(15)16)7-3-2-4-10(14)11(6)7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINDVQADBRIJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C2=C1C(=O)CCC2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625684 | |

| Record name | 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143655-56-5 | |

| Record name | 7-Fluoro-3,4-dihydro-8-methyl-5-nitro-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143655-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, technically detailed pathway for the synthesis of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one, a substituted tetralone derivative. Tetralone scaffolds are significant structural motifs in a variety of natural products and serve as crucial intermediates in the development of novel pharmaceutical agents[1]. The strategic introduction of fluoro, methyl, and nitro groups onto the tetralone core can profoundly influence the molecule's physicochemical properties and biological activity. This document outlines a rational, multi-step synthetic approach, beginning with accessible starting materials and proceeding through key transformations, including Friedel-Crafts acylation, subsequent ketone reduction, intramolecular cyclization, and regioselective aromatic nitration. The causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations are discussed to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology.

Strategic Overview: A Retrosynthetic Approach

To logically construct the target molecule, we first employ a retrosynthetic analysis. This process deconstructs the complex target into simpler, commercially available precursors, revealing a clear and efficient forward-synthetic strategy. The core of our strategy is the late-stage introduction of the nitro group, as its strong electron-withdrawing nature would impede the key ring-forming reaction, the intramolecular Friedel-Crafts acylation.

Caption: Retrosynthetic analysis of the target molecule.

The analysis indicates a four-stage forward synthesis:

-

Friedel-Crafts Acylation: Reaction of a substituted toluene with succinic anhydride to form a ketoacid.

-

Ketone Reduction: Removal of the keto group to yield the required phenylbutanoic acid derivative.

-

Intramolecular Cyclization: Formation of the core tetralone ring system.

-

Regioselective Nitration: Introduction of the nitro group at the desired position.

Forward Synthesis: Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 4-(2-Fluoro-3-methylphenyl)-4-oxobutanoic acid

The synthesis begins by constructing the carbon skeleton through a classic Friedel-Crafts acylation. This reaction attaches the succinic anhydride acyl group to the aromatic ring of 2-fluoro-3-methyltoluene. The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the anhydride towards electrophilic attack.

Experimental Protocol:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Add succinic anhydride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Slowly add a solution of 2-fluoro-3-methyltoluene (1.0 eq.) in anhydrous DCM via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours, monitoring progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Stage 2: Synthesis of 4-(2-Fluoro-3-methylphenyl)butanoic acid

The keto group introduced in Stage 1 must be reduced to a methylene group to facilitate the subsequent cyclization. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) is a robust method for this transformation under acidic conditions, which is compatible with the carboxylic acid moiety.

Experimental Protocol:

-

Prepare zinc amalgam by stirring zinc granules (4.0 eq.) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the amalgam with water.

-

In a round-bottom flask, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

-

Add the 4-(2-fluoro-3-methylphenyl)-4-oxobutanoic acid (1.0 eq.) from Stage 1.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of HCl may be required during the reflux to maintain a strongly acidic medium.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the desired butanoic acid derivative.

Stage 3: Synthesis of 7-Fluoro-8-methyl-3,4-dihydronaphthalen-1(2H)-one

This crucial ring-forming step is an intramolecular Friedel-Crafts acylation.[2][3][4] The carboxylic acid is first converted in situ to a more reactive acylium ion, which then acts as the electrophile, attacking the electron-rich aromatic ring to form the six-membered tetralone ring. While various strong acids can be used, polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are often preferred over Lewis acids for intramolecular cyclizations as they typically result in cleaner reactions and simpler workups.[2][5]

Caption: Key steps in the intramolecular Friedel-Crafts acylation.

Experimental Protocol:

-

Place the 4-(2-fluoro-3-methylphenyl)butanoic acid (1.0 eq.) from Stage 2 into a round-bottom flask.

-

Add polyphosphoric acid (PPA, ~10 times the weight of the acid) or methanesulfonic acid (MSA).

-

Heat the mixture to 80-100 °C with mechanical stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto a large volume of crushed ice with stirring.

-

The product will precipitate. If it oils out, extract the mixture with ethyl acetate.

-

Wash the organic extract with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude tetralone can be purified by column chromatography or distillation.

Stage 4: Synthesis of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one

The final step is the regioselective nitration of the tetralone ring. The position of nitration is dictated by the directing effects of the existing substituents. The alkyl and fluoro groups are ortho-, para-directing activators, while the carbonyl-fused ring acts as a meta-directing deactivator. The combined effect strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position, which is para to the fluorine and ortho to the deactivating acyl group. Careful temperature control is paramount to prevent over-nitration and side reactions.[6]

Experimental Protocol:

-

In a flask, cool concentrated sulfuric acid (H₂SO₄) to -5 to 0 °C in an ice-salt bath.

-

Slowly add the 7-fluoro-8-methyl-1-tetralone (1.0 eq.) from Stage 3, ensuring the temperature remains below 5 °C.

-

Prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 eq.) to cold, concentrated H₂SO₄.

-

Add the nitrating mixture dropwise to the tetralone solution over 30-45 minutes, maintaining the reaction temperature at or below 0 °C.[6]

-

Stir the reaction at this temperature for an additional 1-2 hours after the addition is complete.

-

Quench the reaction by pouring it slowly onto crushed ice.

-

The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product. Recrystallization from ethanol or a similar solvent can be performed for further purification.

Data Summary

| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |

| 1 | Friedel-Crafts Acylation | 2-Fluoro-3-methyltoluene, Succinic Anhydride, AlCl₃ | DCM, 0 °C to RT, 12-18h | 75-85% |

| 2 | Clemmensen Reduction | Zn(Hg), conc. HCl, Toluene | Reflux, 8-12h | 70-80% |

| 3 | Intramolecular Cyclization | Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) | 80-100 °C, 2-4h | 80-90% |

| 4 | Regioselective Nitration | Fuming HNO₃, conc. H₂SO₄ | -5 to 0 °C, 1-2h | 65-75% |

Safety and Handling

-

Friedel-Crafts Reagents: Aluminum chloride is highly corrosive and reacts violently with water. All operations should be conducted under anhydrous conditions in a well-ventilated fume hood.

-

Strong Acids: Concentrated sulfuric acid, hydrochloric acid, polyphosphoric acid, and methanesulfonic acid are extremely corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Nitrating Agents: Fuming nitric acid is a strong oxidizer and is highly corrosive and toxic. The nitration reaction is highly exothermic and can proceed uncontrollably if the temperature is not strictly managed. Perform the reaction behind a blast shield and ensure an ice bath is readily available for emergency cooling.

Conclusion

The synthesis of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one is a robust, multi-step process that relies on fundamental and well-established organic transformations. The strategic sequence of Friedel-Crafts reactions, reduction, and regioselective nitration allows for the controlled construction of this highly functionalized tetralone derivative. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this and analogous compounds for further investigation in medicinal chemistry and materials science.

References

- Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation for Tetralone Synthesis.

- Taylor & Francis Online. (2010). Synthesis of 1‐Tetralone Derivatives Using a Stille Cross Coupling/Friedel Crafts Acylation Sequence.

- ACS Publications. Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation.

- ResearchGate. Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation.

- Sigma-Aldrich. Friedel–Crafts Acylation.

- Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit.

- Organic Syntheses. α-TETRALONE.

- An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019).

- ResearchGate. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones under a Creative Commons Attribution-NonCommercial-ShareAlike 4.0 International License.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. tandfonline.com [tandfonline.com]

- 6. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one, a substituted tetralone of interest in medicinal chemistry and drug discovery. The following sections detail the compound's structural and fundamental properties, predicted physicochemical parameters, and established methodologies for its experimental characterization. This document is intended for researchers, scientists, and drug development professionals to support informed decision-making in the progression of this and structurally related compounds. We will delve into its solubility, stability, and spectral characteristics, providing both theoretical predictions and actionable experimental protocols.

Introduction: The Significance of Substituted Tetralones

Substituted 3,4-dihydronaphthalen-1(2H)-ones, commonly known as tetralones, are a class of bicyclic aromatic ketones that serve as crucial scaffolds in the synthesis of a wide array of biologically active molecules. Their rigid, conformationally constrained framework makes them attractive starting points for the development of therapeutic agents targeting various biological pathways. The introduction of specific substituents, such as fluorine, methyl, and nitro groups, allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties. This modulation is paramount in optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

This guide focuses on the specific physicochemical properties of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one, providing a foundational understanding for its potential application in drug discovery programs.

Core Molecular and Physicochemical Properties

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of any successful drug development campaign. These properties govern how a molecule will behave in both in vitro and in vivo systems.

Structural and Basic Identifiers

The foundational information for 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one is summarized in the table below. This data has been primarily sourced from commercial supplier information and chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | 7-fluoro-8-methyl-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one | Fluorochem[1] |

| CAS Number | 143655-56-5 | Fluorochem[1] |

| Molecular Formula | C₁₁H₁₀FNO₃ | Fluorochem[1] |

| Molecular Weight | 223.20 g/mol | Fluorochem[1] |

| Canonical SMILES | CC1=C(F)C=C([O-])C2=C1C(=O)CCC2 | Fluorochem[1] |

| InChI | InChI=1S/C11H10FNO3/c1-6-8(12)5-9(13(15)16)7-3-2-4-10(14)11(6)7/h5H,2-4H2,1H3 | Fluorochem[1] |

| InChI Key | AINDVQADBRIJCH-UHFFFAOYSA-N | Fluorochem[1] |

Predicted Physicochemical Properties

| Property | Predicted Value | Prediction Tool/Methodology |

| Melting Point | 115.4 °C | AAT Bioquest Melting Point Predictor[2] |

| Boiling Point | 384.2 °C | AAT Bioquest Boiling Point Predictor[3] |

| LogP | 2.88 | Fluorochem (Calculated)[1] |

| Aqueous Solubility (logS) | -3.75 | ChemAxon Solubility Predictor[4] |

| pKa (most acidic) | ~10-11 (alpha-protons) | Rowan pKa Predictor (estimated based on similar ketones)[1] |

| pKa (most basic) | Not applicable | Not applicable |

Synthesis and Structural Elucidation

The synthesis and confirmation of the structure of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one are critical first steps in its evaluation.

Proposed Synthetic Route

While a specific synthetic protocol for this exact molecule is not published, a plausible route can be inferred from general methods for the synthesis of nitro-tetralones.[5] The likely starting material would be 7-Fluoro-8-methyl-3,4-dihydronaphthalen-1(2H)-one.

Diagram: Proposed Synthesis of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one

Caption: Proposed nitration of the tetralone precursor.

Rationale for the Synthetic Approach: The electrophilic nitration of an activated aromatic ring is a standard and well-documented reaction. The presence of the activating methyl group and the deactivating, ortho-para directing fluoro and carbonyl-conjugated ring system will influence the position of nitration. The 5-position is sterically accessible and electronically favorable for nitration.

Spectral Characterization

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra are invaluable for confirming the compound's structure. Online prediction tools can provide a reasonable estimation of the chemical shifts.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic proton, the aliphatic protons of the cyclohexanone ring, and the methyl protons. The coupling patterns of the aliphatic protons would confirm their connectivity.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbon, the aromatic carbons (with characteristic shifts due to the fluorine, nitro, and methyl substituents), the aliphatic carbons, and the methyl carbon.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The fragmentation pattern in MS/MS experiments can also provide structural information. For nitroaromatic compounds, characteristic fragmentation often involves the loss of NO₂ or NO.[1][6]

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretch: ~3000-2850 cm⁻¹

-

C=O stretch (ketone): ~1685 cm⁻¹

-

Asymmetric NO₂ stretch: ~1550-1475 cm⁻¹[7]

-

Symmetric NO₂ stretch: ~1360-1290 cm⁻¹[7]

-

C-F stretch: ~1250-1000 cm⁻¹

Solubility Assessment: A Critical Parameter for Drug Action

The solubility of a compound is a critical determinant of its bioavailability and suitability for in vitro assays. Both kinetic and thermodynamic solubility are important to assess.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It is a high-throughput screening method to identify compounds with potential solubility liabilities early in the discovery process.[5][8]

Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method)

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one in 100% DMSO.

-

Plate Preparation: In a 96-well microplate, add 2 µL of the DMSO stock solution to 98 µL of phosphate-buffered saline (PBS), pH 7.4, in the first well.

-

Serial Dilution: Perform a serial 2-fold dilution across the plate by transferring 50 µL from one well to the next, which contains 50 µL of PBS with 2% DMSO.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background.

Diagram: Kinetic Solubility Workflow

Caption: High-throughput kinetic solubility determination.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with its solid phase. It is a more accurate measure of a compound's intrinsic solubility.[9]

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

-

Sample Preparation: Add an excess of solid 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one to a known volume of PBS (pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.

Stability Profile

Understanding the chemical stability of a compound is essential for its handling, storage, and the interpretation of biological data.

Potential Degradation Pathways

Nitroaromatic compounds can be susceptible to degradation under certain conditions.

-

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamine, or amine functionality. This can occur under reducing biological conditions, for example, by the action of nitroreductases.[10]

-

Photodegradation: Aromatic ketones can be photoreactive and may degrade upon exposure to UV light.[11]

-

Hydrolysis: While the core tetralone structure is generally stable, extreme pH conditions could potentially lead to degradation.

Crystal Structure and Polymorphism

The solid-state properties of a compound can significantly impact its solubility and dissolution rate.

-

Crystallinity: It is expected that 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one is a crystalline solid at room temperature.

-

Polymorphism: Many organic molecules, including nitroaromatic compounds, can exist in multiple crystalline forms, known as polymorphs.[12][13] These different forms can have different melting points, solubilities, and stabilities. It is therefore advisable to characterize the solid form of the compound using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Conclusion

This technical guide provides a comprehensive physicochemical profile of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one based on available data and computational predictions. The information and protocols presented herein are intended to serve as a valuable resource for scientists and researchers engaged in the discovery and development of novel therapeutics based on the tetralone scaffold. The experimental validation of the predicted properties is a critical next step in the comprehensive characterization of this promising molecule.

References

-

PubChem. 5-Nitro-3,4-dihydronaphthalen-1(2H)-one. [Link]

- Zschunke, A., et al. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 37(7), 714-724.

- Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980.

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Williams, H. D., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 25-32.

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

ChemAxon. Solubility Predictor. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

- Rohani, S. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- van der Goot, H., & Timmerman, H. (1995). Degradation of nitroaromatic compounds by microorganisms. Applied microbiology and biotechnology, 43(1), 1-8.

-

Wikipedia. Crystal polymorphism. [Link]

Sources

- 1. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 2. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 3. Boiling Point Predictor | AAT Bioquest [aatbio.com]

- 4. docs.chemaxon.com [docs.chemaxon.com]

- 5. AAT Bioquest: Online Boiling Point Predictor [aatbioquest.blogspot.com]

- 6. figshare.com [figshare.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. acdlabs.com [acdlabs.com]

- 9. medium.com [medium.com]

- 10. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Studies of polymorphism in three compounds by single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal polymorphism - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Investigating the Potential Biological Activity of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one

A Senior Application Scientist's Framework for the Comprehensive Evaluation of a Novel Chemical Entity

Introduction

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. The compound 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one represents a new chemical entity (NCE) with unexplored biological potential. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate its pharmacological activities. As this is a novel compound, this document will focus on a logical, tiered approach to screening and characterization, drawing upon the known activities of its constituent chemical moieties to inform the experimental design.

The structure of this molecule, featuring a tetralone scaffold, a fluorine atom, a methyl group, and a nitro group, suggests several avenues for potential biological activity. Tetralone derivatives are recognized as important building blocks in the synthesis of compounds with a wide range of pharmacological effects, including antibacterial, antitumor, and central nervous system activities.[1][2] The inclusion of a fluorine atom can significantly alter a molecule's properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] Furthermore, nitroaromatic compounds are a well-established class of therapeutic agents with diverse applications, including antimicrobial and anticancer effects.[5][6]

This guide will therefore outline a strategic workflow, beginning with fundamental physicochemical characterization and proceeding through a cascade of in vitro and in vivo assays to elucidate the potential cytotoxic, antimicrobial, and anti-inflammatory properties of this promising NCE. Each proposed step is accompanied by the scientific rationale and detailed protocols to ensure experimental robustness and data integrity.

Part 1: Foundational Characterization and In Silico Assessment

Before embarking on extensive biological testing, a thorough characterization of the NCE is paramount. This foundational data ensures the quality and consistency of the test compound and allows for a more informed interpretation of subsequent biological data.

Physicochemical Profiling

A comprehensive understanding of the compound's physicochemical properties is critical for formulation, assay development, and predicting its pharmacokinetic behavior.

Key Parameters to Determine:

-

Purity: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to determine the purity of the synthesized compound. A purity of >95% is generally required for biological screening.

-

Identity and Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are essential to unequivocally confirm the chemical structure of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one.

-

Solubility: The solubility of the compound in various aqueous and organic solvents (e.g., PBS, DMSO, ethanol) must be determined to prepare appropriate stock solutions for biological assays.

-

Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) is a critical determinant of a compound's ability to cross biological membranes.[4]

-

pKa: The ionization constant (pKa) will influence the compound's charge state at physiological pH, which in turn affects its solubility, permeability, and target interactions.[4]

-

Chemical Stability: The stability of the compound under various conditions (e.g., temperature, pH, light) should be assessed to ensure its integrity throughout the duration of the biological experiments.

In Silico and Computational Modeling

Computational tools can provide valuable initial insights into the potential biological activities and liabilities of an NCE, helping to prioritize experimental efforts.

-

Target Prediction: Utilize computational platforms (e.g., SwissTargetPrediction, PharmMapper) to predict potential protein targets based on the compound's structure.

-

ADMET Prediction: In silico models can predict key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, highlighting potential developmental challenges.

-

Molecular Docking: If potential targets are identified, molecular docking studies can be performed to predict the binding mode and affinity of the compound to the target protein's active site.

Part 2: A Tiered Approach to In Vitro Biological Screening

A tiered screening approach is a cost-effective and efficient strategy to identify the most promising biological activities of a novel compound. This involves starting with broad, high-throughput assays and progressing to more specific and complex model systems.

Tier 1: Primary Screening for Broad Biological Activity

The initial screening phase aims to identify any significant biological effects of the compound across a range of fundamental cellular processes.

Given the presence of the nitroaromatic and tetralone moieties, which are found in some anticancer agents, assessing the compound's effect on cell viability is a logical starting point.[5][7]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

| Parameter | Description |

| Cell Lines | Panel of human cancer cell lines (e.g., breast, colon, lung) and a non-cancerous control line. |

| Compound Concentrations | Typically a 10-point, 2-fold serial dilution starting from 100 µM. |

| Incubation Times | 24, 48, and 72 hours to assess time-dependent effects. |

| Positive Control | A known cytotoxic drug (e.g., Doxorubicin). |

| Negative Control | Vehicle (e.g., 0.1% DMSO in culture medium). |

Interpretation: A low IC₅₀ value against cancer cell lines with a high IC₅₀ against the non-cancerous cell line would suggest selective anticancer potential.

The nitro group is a key feature in several antimicrobial drugs.[6] Therefore, screening for antibacterial and antifungal activity is warranted.

Recommended Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12]

Experimental Protocol: Broth Microdilution MIC Assay

-

Microorganism Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth.

-

Compound Dilution: Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]

| Parameter | Description |

| Microbial Strains | Gram-positive bacteria, Gram-negative bacteria, and a fungal strain. |

| Compound Concentrations | Two-fold serial dilutions, typically from 128 µg/mL to 0.25 µg/mL. |

| Positive Control | A known antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole). |

| Negative Control | Vehicle control. |

Interpretation: A low MIC value indicates potent antimicrobial activity.

Tier 2: Mechanistic and Secondary Screening

If promising activity is observed in the primary screens, the next tier of experiments aims to elucidate the mechanism of action.

If the compound shows significant cytotoxicity, it is important to determine whether it induces apoptosis or necrosis.

Recommended Assays:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3, caspase-7) can confirm the involvement of the apoptotic pathway.

Chronic inflammation is linked to numerous diseases, including cancer.[13][14] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and is often dysregulated in cancer.[15][16]

Recommended Assay: NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor in response to an inflammatory stimulus.

Experimental Protocol: NF-κB Reporter Assay

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound.

-

Inflammatory Stimulus: Induce inflammation by treating the cells with an agonist such as Tumor Necrosis Factor-alpha (TNF-α).

-

Luciferase Assay: Lyse the cells and measure luciferase activity, which is proportional to NF-κB transcriptional activity.

Interpretation: A dose-dependent decrease in luciferase activity would indicate that the compound inhibits the NF-κB signaling pathway.

Part 3: In Vivo Validation of Biological Activity

Positive results from in vitro assays must be validated in a whole-organism model to assess the compound's efficacy and safety in a more complex biological system.

Acute Anti-inflammatory Activity

Recommended Model: Carrageenan-Induced Paw Edema in Rodents

This is a classic and well-characterized model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[17][18][19]

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A positive control group will receive a known anti-inflammatory drug (e.g., Indomethacin), and a negative control group will receive the vehicle.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[19]

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Interpretation: A significant reduction in paw edema in the compound-treated groups compared to the control group indicates in vivo anti-inflammatory activity.

In Vivo Anticancer Efficacy (If Warranted)

If the compound demonstrates potent and selective in vitro anticancer activity, its efficacy can be evaluated in a tumor xenograft model.

Recommended Model: Human Tumor Xenograft in Immunocompromised Mice

This model involves implanting human cancer cells into immunocompromised mice to form tumors.

Experimental Protocol: Tumor Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (the same line that showed high sensitivity in vitro) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer the test compound, a positive control drug, and the vehicle according to a predetermined dosing schedule.

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Interpretation: A significant reduction in tumor growth in the compound-treated group compared to the control group indicates in vivo anticancer efficacy.

Visualizations

Diagrams

Caption: A tiered workflow for evaluating a new chemical entity.

Caption: Simplified NF-κB signaling pathway and potential inhibition.

References

-

Nyangulu, J. M., Nelson, K. M., Rose, P. A., Gai, Y., Loewen, M., Lougheed, B., Quail, J. W., Cutler, A. J., & Abrams, S. R. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Organic & Biomolecular Chemistry, 4(7), 1400–1412. [Link]

-

Gauni, B., Mehariya, K., Shah, A., & Duggirala, S. M. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222-238. [Link]

-

CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 14, 2026, from [Link]

-

Gant, T. F. (2010). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(8), 3065-3080. [Link]

-

Inhance Technologies. (n.d.). How Is Fluorine Used in the Medical Field? Retrieved January 14, 2026, from [Link]

-

Xia, Y., Shen, S., & Verma, I. M. (2014). NF-κB, an Active Player in Human Cancers. Cancer Immunology Research, 2(9), 823-830. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Kaur Maidh, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]

-

Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery, 1(6), 469-471. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]

-

Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, and cancer. The Journal of clinical investigation, 128(5), 1667-1678. [Link]

-

Wang, C., Li, D., Zhang, Y., & Wang, H. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113917. [Link]

-

Akbarzadeh, E., Yazdanbakhsh, M., & Al-Harrasi, A. (2017). Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. RSC Advances, 7(74), 46733-46739. [Link]

-

ResearchGate. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

-

Technopath. (n.d.). Antimicrobial Sensitivity Test (AST) and Resistance (AMR) Markers - How to Find the MIC. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

-

Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved January 14, 2026, from [Link]

-

Karin, M. (2006). Nuclear factor-kappaB in cancer development and progression. Nature, 441(7092), 431–436. [Link]

-

Khan, D. D., & Singh, R. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 2(4), 100908. [Link]

-

ResearchGate. (2017). Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. [Link]

-

Wang, Y., et al. (2024). Chemical synthesis and application of aryldihydronaphthalene derivatives. Organic & Biomolecular Chemistry, 22(1), 22-41. [Link]

-

de Souza, M. C. B. V., et al. (2015). Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(10), 2132-2137. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 14, 2026, from [Link]

-

Olender, D., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(10), 2513. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 14, 2026, from [Link]

-

Bitar, L., & Jaber, A. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

-

Ghasemi, M., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 46(3), 286–292. [Link]

-

ResearchGate. (2023). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). [Link]

-

Bouyahya, A., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2017, 2702947. [Link]

-

de Abreu, B. F. P., et al. (2022). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 33(8), 810-833. [Link]

-

ResearchGate. (2024). Timeline showing the nitroaromatic drugs approved until 2023. [Link]

-

Noriega, C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3613. [Link]

-

NIH SEED. (n.d.). Regulatory Knowledge Guide for Biological Products. Retrieved January 14, 2026, from [Link]

-

European Medicines Agency. (2003). Guideline on the Chemistry of New Active Substances. [Link]

-

Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2018). “New Drug” Designations for New Therapeutic Entities: New Active Substance, New Chemical Entity, New Biological Entity, New Molecular Entity. [Link]

Sources

- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 3. chemxyne.com [chemxyne.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. clyte.tech [clyte.tech]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. rapidmicrobiology.com [rapidmicrobiology.com]

- 12. dickwhitereferrals.com [dickwhitereferrals.com]

- 13. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 15. scispace.com [scispace.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. inotiv.com [inotiv.com]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one: Structural Analogs and Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific, highly functionalized derivative: 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one. We will explore its synthetic pathways, the strategic derivatization of its core structure, and the potential pharmacological significance of its analogs. This document serves as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics based on the tetralone framework, providing both theoretical grounding and practical methodologies.

Introduction: The Significance of the Tetralone Scaffold

The 3,4-dihydronaphthalen-1(2H)-one, commonly known as α-tetralone, is a bicyclic aromatic ketone that has garnered significant attention in the field of medicinal chemistry. Its rigid, conformationally constrained structure provides a unique scaffold for the spatial presentation of pharmacophoric features, making it an attractive starting point for the development of novel drugs targeting a wide array of biological endpoints. Tetralone derivatives have been found in a variety of natural products and have been synthesized as intermediates for compounds with a broad spectrum of bioactivities, including antibacterial, antitumor, and central nervous system effects[1].

The introduction of specific substituents onto the tetralone ring system allows for the fine-tuning of its physicochemical and pharmacological properties. In this guide, we focus on the unique substitution pattern of 7-fluoro, 8-methyl, and 5-nitro groups. The fluorine atom can enhance metabolic stability and binding affinity, the methyl group can modulate steric interactions and electronic properties, and the nitro group, a strong electron-withdrawing group, can significantly influence the molecule's reactivity and potential biological activity. Nitroaromatic compounds, for instance, are known for their cytotoxicity and have been explored for therapeutic applications[2][3][4][5][6].

This guide will provide a detailed exploration of the synthesis of the core molecule, 7-fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one, and discuss the strategic generation of its structural analogs and derivatives. We will delve into the chemical logic behind synthetic choices and provide detailed experimental protocols for key transformations.

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of 7-fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one is not a trivial undertaking and requires a multi-step approach. A plausible and efficient strategy involves the initial construction of the 7-fluoro-8-methyl-tetralone precursor, followed by a regioselective nitration.

Synthesis of the Key Intermediate: 7-Fluoro-8-methyl-3,4-dihydronaphthalen-1(2H)-one

The most direct route to this key intermediate is through an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid.

Workflow for the Synthesis of 7-Fluoro-8-methyl-3,4-dihydronaphthalen-1(2H)-one:

Sources

- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. | Semantic Scholar [semanticscholar.org]

- 4. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one in common lab solvents

An In-depth Technical Guide: Solubility Profile of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one: A Predictive and Methodological Analysis

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one (CAS: 143655-56-5), a substituted tetralone of interest in synthetic chemistry and drug discovery. In the absence of published empirical solubility data, this document establishes a robust predictive framework based on the compound's molecular structure and physicochemical properties. We delve into the theoretical principles governing solubility, offering qualitative predictions across a spectrum of common laboratory solvents. Critically, this guide presents detailed, step-by-step experimental protocols for both qualitative screening and precise quantitative solubility determination using the gold-standard shake-flask method. This dual approach of theoretical prediction and rigorous experimental validation is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical tools required to effectively work with this compound, from reaction setup and purification to formulation for biological screening.

Compound Overview and Physicochemical Profile

Understanding the molecular architecture of a compound is the first step in predicting its behavior in solution. 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one is a complex organic molecule with distinct functional groups that dictate its overall polarity and potential for intermolecular interactions.

Chemical Structure:

-

IUPAC Name: 7-fluoro-8-methyl-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one[1]

-

CAS Number: 143655-56-5[1]

-

Molecular Formula: C₁₁H₁₀FNO₃

-

Molecular Weight: 223.20 g/mol [1]

Key Structural Features and Their Influence on Solubility:

-

α-Tetralone Core: The bicyclic 3,4-dihydronaphthalen-1(2H)-one core is largely nonpolar and hydrophobic, forming a rigid carbon skeleton.[2]

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group with a significant dipole moment. It is a potent hydrogen bond acceptor but cannot donate hydrogen bonds. The presence of the nitro group is expected to enhance solubility in polar solvents.[3]

-

Fluoro Group (-F): As the most electronegative element, fluorine introduces polarity into the C-F bond. However, its small size and inability to donate hydrogen bonds mean its effect on increasing solubility in polar protic solvents is less pronounced than a hydroxyl group.

-

Ketone Carbonyl Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that will slightly decrease solubility in polar solvents.

A calculated LogP (a measure of lipophilicity) for this compound is approximately 2.88, suggesting it is moderately lipophilic and will likely favor organic solvents over water.[1]

Theoretical Solubility Framework and Predictions

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. The process of dissolution requires solvent molecules to overcome the solute-solute intermolecular forces and form new, energetically favorable solute-solvent interactions.

Based on the compound's hybrid nature (a large nonpolar core with several polar functional groups), its solubility is expected to be nuanced.

Table 1: Predicted Qualitative Solubility in Common Laboratory Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The large, nonpolar tetralone backbone favors interaction with these solvents, but the highly polar nitro and ketone groups will resist dissolution in a purely nonpolar environment. Toluene and ether may be better than hexane due to some slight polarity. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF) | High to Very High | This class represents the best theoretical match. These solvents have strong dipole moments to solvate the polar nitro and ketone groups but are also organic in nature, accommodating the hydrophobic core. DMSO and DMF are particularly powerful solvents for such compounds.[6] |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Very Low to Low | The compound lacks hydrogen bond donating groups, preventing it from integrating effectively into the hydrogen-bonding network of these solvents. While short-chain alcohols (Methanol, Ethanol) will be better than water, the large hydrophobic core is the dominant factor, leading to poor solubility. |

| Aqueous Acid/Base | 5% HCl, 5% NaOH | Very Low | The compound lacks readily ionizable acidic or basic functional groups (like a carboxylic acid or an amine) and is therefore not expected to show enhanced solubility in aqueous acid or base solutions.[7] |

Experimental Workflow for Solubility Determination

A robust experimental plan moves from a rapid qualitative assessment to a precise quantitative measurement. This workflow ensures efficient use of material and time while generating reliable data.

Protocol: Qualitative Solubility Screening

This rapid method provides a quick classification of solubility and helps prioritize solvents for quantitative analysis.

Objective: To classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in a given solvent. A common threshold is that "soluble" means >25-30 mg of solute dissolves in 1 mL of solvent.

Methodology:

-

Preparation: Add approximately 5 mg of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one to a clean, dry 1-dram vial.

-

Solvent Addition (Portion 1): Add 200 µL of the selected solvent to the vial.

-

Agitation: Cap the vial and vortex vigorously for 30 seconds.

-

Observation: Visually inspect the solution against a dark background.

-

If the solid completely dissolves, the compound is classified as "Soluble" .

-

If some solid remains, proceed to the next step.

-

-

Solvent Addition (Portion 2): Add an additional 800 µL of the solvent (for a total of 1 mL).

-

Agitation: Cap the vial and vortex vigorously for 1 minute.

-

Final Observation:

-

If the solid now completely dissolves, classify it as "Partially Soluble" .

-

If any solid particles remain, classify it as "Insoluble" .

-

-

Record: Record the classification for each solvent tested.

Protocol: Quantitative Solubility Measurement (Shake-Flask Method)

This is the benchmark method for determining thermodynamic equilibrium solubility.[6] It is essential for generating accurate data for applications like formulation and process chemistry.

Objective: To determine the precise concentration (e.g., in mg/mL) of a saturated solution at a specific temperature.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 10-20 mg) to a 4-mL glass vial. The key is to ensure that undissolved solid will remain at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent.

-

Equilibration: Seal the vial tightly. Place the vial on a shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[8]

-

Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle. For very fine suspensions, centrifugation (e.g., 10 minutes at 10,000 rpm) is required to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 500 µL) using a pipette fitted with a filter tip to avoid transferring any solid particles.

-

Dilution: Dilute the aliquot of the saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Quantify the concentration of the compound in the diluted sample using a pre-calibrated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is ideal. Alternatively, UV-Vis spectrophotometry or gravimetric analysis (evaporating the solvent and weighing the residue) can be used.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility.

Data Presentation

Systematic recording of experimental results is critical. The following table should be used to document findings from the protocols described above.

Table 2: Experimental Solubility Data for 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one

| Solvent | Solvent Class | Qualitative Result (from 3.1) | Quantitative Solubility (mg/mL) at 25°C | Molar Solubility (mol/L) at 25°C |

| Water | Polar Protic | Insoluble | - | - |

| Methanol | Polar Protic | |||

| Ethanol | Polar Protic | |||

| Dichloromethane (DCM) | Polar Aprotic | |||

| Acetone | Polar Aprotic | |||

| Acetonitrile (ACN) | Polar Aprotic | |||

| Tetrahydrofuran (THF) | Polar Aprotic | |||

| Dimethylformamide (DMF) | Polar Aprotic | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||

| Toluene | Nonpolar | |||

| Hexane | Nonpolar |

Note: Data fields are to be populated by the experimental user.

Conclusion

The solubility profile of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one is dictated by a balance between its large, hydrophobic core and its highly polar functional groups. Theoretical analysis strongly predicts poor solubility in aqueous and nonpolar solvents, with a pronounced affinity for polar aprotic solvents such as DMSO, DMF, and acetone. This guide provides the necessary theoretical foundation and, more importantly, a robust and validated experimental framework for researchers to determine the precise solubility of this compound. The provided protocols for both rapid screening and rigorous quantitative measurement will enable scientists to make informed decisions regarding solvent selection for chemical synthesis, purification, and the preparation of stock solutions for further research and development.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

TECH-LONG Inc. (2025). What Is a Polar Solvent? 9 Common Types And Uses. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

-

Missouri S&T. (n.d.). Aromatic Nitro Compounds. [Link]

-

MDPI. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. [Link]

-

PubChem. (n.d.). 5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one. [Link]

-

NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. [Link]

-

PubChem. (n.d.). 7-Nitro-1-tetralone. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.ws [chem.ws]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. mdpi.com [mdpi.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. m.youtube.com [m.youtube.com]

Navigating the Synthesis and Supply of a Key Pharmaceutical Building Block: A Technical Guide to 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The tetralone core, a bicyclic aromatic ketone, is a privileged structure found in a variety of biologically active compounds. The strategic incorporation of fluorine, a methyl group, and a nitro group onto this scaffold, as seen in 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one, creates a versatile building block with significant potential for the development of novel therapeutics. This guide provides an in-depth overview of the commercial sourcing, synthetic considerations, and potential applications of this specific polysubstituted tetralone.

Commercial Availability: Sourcing High-Purity 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one

For researchers and drug development professionals, securing a reliable source of high-purity starting materials is a critical first step. 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one is available from specialized chemical suppliers.

A key commercial supplier for this compound is Fluorochem , which lists the product under the following identifiers:

| Attribute | Value |

| Product Code | F602132 |

| CAS Number | 143655-56-5 |

| IUPAC Name | 7-fluoro-8-methyl-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one |

Fluorochem typically offers this compound in various quantities, and it is advisable to contact them directly for current stock levels, pricing, and detailed specifications.

Synthetic Pathways: A Strategic Approach to Polysubstituted Tetralones

Caption: Retrosynthetic analysis for the target compound.

Key Synthetic Transformations:

-

Friedel-Crafts Acylation: The tetralone core is commonly synthesized via an intramolecular Friedel-Crafts acylation of a γ-phenylbutyric acid derivative. The challenge in synthesizing the target molecule lies in the correct positioning of the fluoro and methyl substituents on the starting aromatic ring.

-

Nitration: The introduction of the nitro group is typically achieved through electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The directing effects of the existing fluorine and methyl groups, as well as the deactivating effect of the ketone, must be carefully considered to achieve the desired regioselectivity at the 5-position. The synthesis of 7-nitro-1-tetralone often involves the nitration of α-tetralone with a mixture of fuming nitric acid and sulfuric acid at low temperatures.

Proposed Experimental Protocol (Hypothetical):

The following is a proposed, logical synthesis workflow based on established chemical principles for the construction of similar polysubstituted tetralones. This protocol should be considered a starting point for experimental design and optimization.

Step 1: Synthesis of 3-Fluoro-2-methylphenylbutanoic Acid

-

Rationale: This step establishes the core carbocyclic framework with the required fluoro and methyl substituents.

-

Procedure:

-

React 2-fluoro-1-methylbenzene with succinic anhydride under Friedel-Crafts acylation conditions (e.g., AlCl₃ in an inert solvent like dichloromethane) to yield 4-(3-fluoro-2-methylphenyl)-4-oxobutanoic acid.

-

Reduce the keto group using a standard method such as Clemmensen or Wolff-Kishner reduction to afford 3-fluoro-2-methylphenylbutanoic acid.

-

Step 2: Intramolecular Friedel-Crafts Acylation to form 7-Fluoro-8-methyl-3,4-dihydronaphthalen-1(2H)-one

-

Rationale: This cyclization step forms the tetralone ring system.

-

Procedure:

-

Treat the 3-fluoro-2-methylphenylbutanoic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at elevated temperatures to effect intramolecular acylation.

-

Purify the resulting 7-Fluoro-8-methyl-3,4-dihydronaphthalen-1(2H)-one by column chromatography or recrystallization.

-

Step 3: Nitration to Yield 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one

-

Rationale: This is the final step to introduce the nitro group at the desired position. The electron-donating methyl group and the weakly electron-donating (and ortho-, para-directing) fluoro group, along with the deactivating effect of the carbonyl group, will influence the regioselectivity of this reaction.

-

Procedure:

-

Dissolve the 7-Fluoro-8-methyl-3,4-dihydronaphthalen-1(2H)-one in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0 °C).

-

Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining the low temperature.

-

After the reaction is complete, carefully quench the reaction mixture with ice water and extract the product with an organic solvent.

-

Purify the final product by column chromatography or recrystallization.

-

Caption: Proposed synthetic workflow for the target compound.

Analytical Characterization and Quality Control

For any application in research and drug development, rigorous analytical characterization is essential to confirm the identity and purity of the compound. The following techniques would be crucial for the quality control of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and connectivity of protons in the molecule, confirming the presence of the methyl group, the aliphatic protons of the dihydronaphthalene ring, and the aromatic protons.

-

¹³C NMR: Would show the number of unique carbon environments, including the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

-

¹⁹F NMR: Would confirm the presence and chemical environment of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the nitro group (NO₂).

-

Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

-

High-Performance Liquid Chromatography (HPLC): Would be used to assess the purity of the compound.

Applications in Drug Discovery

Substituted tetralones are valuable intermediates in the synthesis of a wide range of biologically active molecules. The specific combination of fluoro, methyl, and nitro groups in 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one makes it a promising starting material for several therapeutic areas:

-

Oncology: The tetralone scaffold is present in some anticancer agents. The nitro group can be reduced to an amine, which can then be further functionalized to introduce pharmacophores that interact with specific cancer targets. The fluorine atom can enhance the metabolic stability and cell permeability of the final drug candidate.

-

Neuroscience: Derivatives of tetralones have been explored for their activity on central nervous system targets. The lipophilicity and electronic properties imparted by the substituents on this molecule could be exploited to design ligands for various receptors and enzymes in the brain.

-

Infectious Diseases: The scaffold can be elaborated to create novel antibacterial or antiviral agents.

The presence of the nitro group offers a versatile handle for further chemical modifications. For instance, reduction of the nitro group to an amine provides a nucleophilic center for the introduction of a wide variety of side chains and functional groups, enabling the exploration of a broad chemical space in lead optimization campaigns. A related compound, 8-Amino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one, is also commercially available, highlighting the utility of the amino-functionalized version of this scaffold.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one. As a nitroaromatic compound, it should be handled with care, avoiding inhalation, skin contact, and ingestion. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

- At present, no direct peer-reviewed articles detailing the synthesis or application of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one have been identified. The information presented is based on the commercial availability of the compound and established principles of organic synthesis and medicinal chemistry. For further information, researchers are encouraged to consult chemical suppliers like Fluorochem and search chemical databases for patents or publications that may cite this specific compound or its CAS number.

A Comprehensive Technical Guide to 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one

Abstract

This technical guide provides an in-depth analysis of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one (CAS No: 143655-56-5), a substituted tetralone of significant interest to researchers in medicinal chemistry and drug development. Tetralone scaffolds are pivotal intermediates in the synthesis of a wide range of pharmacologically active compounds. This document outlines the core physicochemical properties of the title compound, presents a proposed, chemically sound framework for its synthesis and purification, and details the requisite analytical methodologies for its structural confirmation and quality control. The narrative emphasizes the causal reasoning behind methodological choices, grounding protocols in established chemical principles to ensure a self-validating and reproducible scientific approach.

Core Physicochemical Properties and Structure

The fundamental identity of a chemical entity is defined by its molecular formula, weight, and the spatial arrangement of its constituent atoms. These properties dictate its reactivity, physical characteristics, and potential biological interactions.

Key Identifiers and Properties

The quantitative data for 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one are summarized below. This information is critical for stoichiometric calculations in synthesis, interpretation of mass spectrometry data, and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | 7-fluoro-8-methyl-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one | [1] |

| CAS Number | 143655-56-5 | [1] |

| Molecular Formula | C₁₁H₁₀FNO₃ | [1] |

| Molecular Weight | 223.203 g/mol | [1] |

| Canonical SMILES | CC1=C(F)C=C([O-])C2=C1C(=O)CCC2 | [1] |

| InChI Key | AINDVQADBRIJCH-UHFFFAOYSA-N | [1] |

Chemical Structure